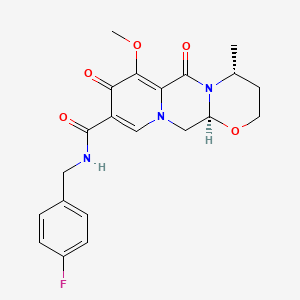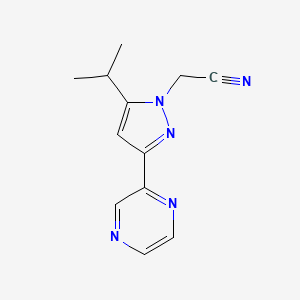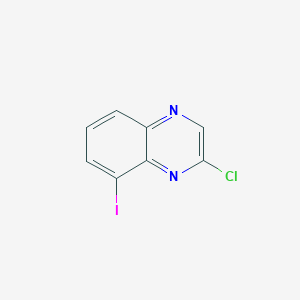
4-(Thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound that belongs to the class of heterocyclic organic compounds It features a thiophene ring fused to a tetrahydroisoquinoline moiety, which is further stabilized as a hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:
Lithiation of 3-bromothiophene: This step is carried out using n-butyllithium at low temperatures (around -78°C) to form the lithiated intermediate.
Addition of Elemental Sulfur: The lithiated intermediate reacts with elemental sulfur to form the thiophene ring.
Formation of the Isoquinoline Moiety: The thiophene intermediate is then reacted with a suitable precursor to form the tetrahydroisoquinoline structure.
Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrahydroisoquinoline moiety can be reduced to form dihydroisoquinoline derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 4-(Thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions, while the tetrahydroisoquinoline moiety can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds like 2-substituted thiophenes and 3-substituted thiophenes.
Isoquinoline Derivatives: Compounds such as tetrahydroisoquinoline and dihydroisoquinoline derivatives.
Uniqueness
4-(Thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the combination of the thiophene and tetrahydroisoquinoline moieties. This dual functionality provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C13H14ClNS |
|---|---|
Molekulargewicht |
251.78 g/mol |
IUPAC-Name |
4-thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C13H13NS.ClH/c1-2-4-12-10(3-1)7-14-8-13(12)11-5-6-15-9-11;/h1-6,9,13-14H,7-8H2;1H |
InChI-Schlüssel |
AGSYPROBAULJKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=CC=CC=C2CN1)C3=CSC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B15291377.png)
![Methyl 3-[2-(dipropylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride](/img/structure/B15291383.png)

![(3R,4aS,7R,7'R,8R,8'R,8aS)-7'-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-yl]-3,4',8'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-cyclopenta[g][1]benzofuran]-6'-one](/img/structure/B15291392.png)








![N-[1-Methyl-4-[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]-4-piperidinyl]-1H-indole-3-ethanamine](/img/structure/B15291455.png)

